1-(2-methyl-1H-pyrrol-3-yl)ethanone
Overview
Description
1-(2-Methyl-1H-pyrrol-3-yl)ethanone is an organic compound with the molecular formula C7H9NO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methyl-1H-pyrrol-3-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-methylpyrrole with acetic anhydride under acidic conditions. The reaction typically proceeds as follows:
Step 1: 2-Methylpyrrole is dissolved in an appropriate solvent, such as dichloromethane.
Step 2: Acetic anhydride is added dropwise to the solution while maintaining a low temperature.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and continuous flow reactors can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methyl-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce 2-methyl-1H-pyrrol-3-ylmethanol .
Scientific Research Applications
1-(2-Methyl-1H-pyrrol-3-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of biological pathways and as a precursor for bioactive molecules.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for its anti-inflammatory and antimicrobial properties.
Industry: It is utilized in the production of specialty chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 1-(2-methyl-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can modulate enzyme activity, signal transduction pathways, and gene expression, leading to various biological effects .
Comparison with Similar Compounds
1-(1-Methyl-1H-pyrrol-2-yl)ethanone: This compound has a similar structure but with a methyl group at a different position on the pyrrole ring.
2-Acetylpyrrole: Another closely related compound with an acetyl group at the 2-position of the pyrrole ring.
Uniqueness: 1-(2-Methyl-1H-pyrrol-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
1-(2-methyl-1H-pyrrol-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-5-7(6(2)9)3-4-8-5/h3-4,8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXGPNFKLKCRAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462525 | |
Record name | 1-(2-Methyl-1H-pyrrol-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20462525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6009-46-7 | |
Record name | 1-(2-Methyl-1H-pyrrol-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20462525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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